molecular formula C20H22N2O3 B10954412 1-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}octahydroquinolin-4(1H)-one

1-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}octahydroquinolin-4(1H)-one

Cat. No.: B10954412
M. Wt: 338.4 g/mol
InChI Key: TYUOEXZMDHCEPJ-UHFFFAOYSA-N
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Description

1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a quinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of 4-methylphenylhydrazine with an appropriate β-dicarbonyl compound under acidic conditions to form the isoxazole ring. This intermediate is then subjected to further reactions to introduce the quinolinone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The isoxazole ring and quinolinone structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-METHYLPHENYL)ISOXAZOLE-3-CARBOXYLIC ACID: This compound shares the isoxazole ring but lacks the quinolinone structure.

    1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}-4-PIPERIDINECARBOXAMIDE: Similar in structure but with a piperidine ring instead of the octahydroquinolinone.

Uniqueness

1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE is unique due to its combination of the isoxazole ring and quinolinone structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one

InChI

InChI=1S/C20H22N2O3/c1-13-6-8-14(9-7-13)19-12-16(21-25-19)20(24)22-11-10-18(23)15-4-2-3-5-17(15)22/h6-9,12,15,17H,2-5,10-11H2,1H3

InChI Key

TYUOEXZMDHCEPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(=O)C4C3CCCC4

Origin of Product

United States

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